2-(Iodomethyl)oxepane
Overview
Description
2-(Iodomethyl)oxepane is a seven-membered cyclic ether with an iodomethyl group attached to the second carbon of the oxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)oxepane typically involves the cyclization of appropriate precursors. One common method is the ring expansion of dihydropyranes. For instance, the cyclopropanation and subsequent ring opening of bicyclo[4.1.0]heptanes can yield oxepane derivatives . Another approach involves the organocatalytic oxa-conjugate addition reactions, which provide a stereoselective route to α, α′-trans-oxepanes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using metal-catalyzed coupling reactions. The use of palladium-catalyzed coupling and radical cyclization methods are particularly effective for producing oxepane derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-(Iodomethyl)oxepane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different functionalized oxepanes.
Oxidation Reactions: The oxepane ring can be oxidized to form oxepane-2,7-dione derivatives.
Reduction Reactions: Reduction of the oxepane ring can yield polyoxygenated oxepanes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium acetate and other nucleophiles.
Oxidation: Reagents such as dimethyl sulfoxide (DMSO) and oxalyl chloride are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Functionalized oxepanes with various substituents.
Oxidation: Oxepane-2,7-dione derivatives.
Reduction: Polyoxygenated oxepanes.
Scientific Research Applications
2-(Iodomethyl)oxepane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)oxepane involves its interaction with molecular targets such as enzymes and ion channels. For instance, oxepane derivatives can act as calcium channel blockers and inhibitors of enzymes like Na+, K+, and Ca2±ATPase . These interactions are crucial for their biological activities, including cytotoxic effects.
Comparison with Similar Compounds
Oxepins: These are similar seven-membered cyclic ethers but with a different arrangement of double bonds.
Benzoxepines: These compounds have a benzene ring fused to the oxepane ring.
Oxepenes: These are unsaturated oxepanes with one or more double bonds in the ring.
Uniqueness: 2-(Iodomethyl)oxepane is unique due to the presence of the iodomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
2-(iodomethyl)oxepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYXZYJTQDNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(OCC1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376674 | |
Record name | 2-(iodomethyl)oxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130868-43-8 | |
Record name | 2-(iodomethyl)oxepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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